2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c15-10-3-1-2-9(6-10)7-12(21)17-8-11-18-19-13-14(22)16-4-5-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERPSMOMDVRMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a member of the tachykinin family of G protein-coupled receptors, and it plays a crucial role in various physiological processes, including pain perception, stress response, and endocrine regulation.
Mode of Action
This compound acts as a selective antagonist at the NK-3 receptor. By binding to this receptor, it prevents the action of natural ligands, thereby inhibiting the downstream signaling pathways activated by the receptor.
Biological Activity
2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide (CAS Number: 2034281-52-0) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C14H12FN5O2
- Molecular Weight : 301.28 g/mol
The structure features a fluorophenyl group and a triazolo-pyrazine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Effects : In vitro studies have shown that derivatives of triazoles and pyrazines have cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There is evidence suggesting that compounds with similar structures possess antibacterial and antifungal activities.
Anticancer Activity
A study highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Line Testing : The compound was tested against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The results indicated significant cytotoxicity with GI50 values (concentration required to inhibit growth by 50%) of 3.79 µM for MCF7 cells and higher for others .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| SF-268 | TBD | TBD | TBD |
| NCI-H460 | TBD | TBD | TBD |
Antimicrobial Activity
Compounds similar to this acetamide have demonstrated significant antibacterial properties. For example:
- Activity Against Bacteria : A related study evaluated the antimicrobial efficacy against strains like E. coli and Staphylococcus aureus, showing promising results with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.25 |
| Staphylococcus aureus | 0.5 |
| Pseudomonas aeruginosa | TBD |
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
In a recent case study involving the synthesis and evaluation of related triazole derivatives:
Scientific Research Applications
Neurokinin-3 Receptor Antagonism
One of the primary applications of this compound is as a selective antagonist at the Neurokinin-3 (NK-3) receptor. This receptor is implicated in various physiological processes, including mood regulation, anxiety, and pain perception. By inhibiting NK-3 receptor activity, the compound may offer therapeutic benefits for conditions such as depression and anxiety disorders .
Anti-inflammatory Properties
Research has indicated that derivatives of triazolo-pyrazine compounds exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory agents. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating chronic inflammatory diseases .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The mechanism behind this activity may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways within the bacteria .
A study focusing on the synthesis and biological evaluation of 1,2,4-triazole derivatives highlighted the promising antibacterial activity of compounds similar to 2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide. The results indicated that modifications to the triazole ring could enhance antibacterial efficacy, paving the way for developing new antibiotics .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand better how this compound interacts with its biological targets. These studies utilize computational methods to predict binding affinities and elucidate the structure-activity relationship (SAR), which is crucial for optimizing drug design .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for this compound?
Methodological Answer:
The synthesis involves sequential fluorination and heterocyclization. A common route starts with the condensation of a fluorophenyl precursor (e.g., 3-fluorophenylacetic acid derivatives) with a triazolopyrazine scaffold. For example, fluoroacylation using trifluoroethyl acetate in dioxane under reflux (40–60°C, 6–8 hours) introduces the fluorinated aromatic moiety . Coupling reactions with reagents like HATU or EDCI in THF/DMF, followed by purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients), yield the final acetamide product .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization employs:
- 1H/13C NMR : To confirm regioselectivity of fluorophenyl and triazolopyrazine moieties (e.g., aromatic protons at δ 7.30–7.76 ppm, hydroxy group at δ 5.54 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ calculated for C21H17F2N5O2: 417.1304).
- Elemental Analysis : To verify purity (>95% carbon/nitrogen content) .
Advanced: How to address low yields in the cyclization step?
Methodological Answer:
Low yields often arise from incomplete heterocyclization. Optimize by:
- Solvent Choice : Replace THF with dioxane to stabilize intermediates via polarity adjustment .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate ring closure.
- Temperature Gradients : Use stepwise heating (e.g., 60°C → 80°C) to prevent side reactions .
Monitor progress with TLC (ethyl acetate/hexane 3:7) and isolate intermediates via liquid-liquid extraction.
Advanced: How to resolve discrepancies in biological activity between batches?
Methodological Answer:
Contradictions may stem from:
- Stereoisomerism : Separate enantiomers using chiral chromatography (e.g., Chiralpak® OD column with 20% MeOH-DMEA in CO2) .
- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5% threshold).
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction (e.g., space group P21/c, Z = 4) .
Advanced: What computational approaches predict target binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets). Focus on fluorine’s electronegativity and acetamide’s hydrogen-bonding potential .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å).
- QSAR Models : Corrogate substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) using Hammett σ constants .
Basic: What solvents and conditions stabilize the compound during storage?
Methodological Answer:
- Storage : Lyophilized solid at -20°C in amber vials under argon to prevent hydrolysis of the acetamide group.
- Solubility : Use DMSO for biological assays (10 mM stock) or ethanol for synthetic work. Avoid aqueous buffers with pH > 8 to prevent deprotonation of the hydroxy group .
Advanced: How to design SAR studies for triazolopyrazine analogs?
Methodological Answer:
- Core Modifications : Synthesize derivatives with varied substituents (e.g., 8-methoxy instead of 8-hydroxy) to assess hydrogen-bonding impact .
- Fluorine Scanning : Replace 3-fluorophenyl with 2- or 4-fluoro analogs to map steric/electronic effects on target affinity .
- Bioisosteres : Substitute the acetamide with sulfonamide or urea groups to evaluate backbone flexibility .
Basic: What safety precautions are required for handling?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles due to potential irritancy (no GHS classification, but structural analogs show moderate toxicity) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration.
- Ventilation : Use fume hoods during fluoroacylation to avoid inhalation of volatile reagents .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- CETSA : Measure thermal stabilization of the target protein (e.g., kinase) via Western blot after compound treatment (10 µM, 1 hour) .
- NanoBRET : Use a luciferase-tagged target and fluorescent tracer to quantify binding in live cells (EC50 < 100 nM threshold) .
Advanced: How to troubleshoot inconsistent NMR spectra?
Methodological Answer:
- Dynamic Effects : Check for tautomerism in the triazolopyrazine ring by variable-temperature NMR (e.g., 25°C → 60°C in DMSO-d6) .
- Impurity Peaks : Compare with LC-MS data to identify byproducts (e.g., unreacted starting material at m/z 215.08).
- Deuterium Exchange : Confirm hydroxy group presence via D2O shake (disappearance of δ 5.54 ppm peak) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
